BenchChemオンラインストアへようこそ!

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Tuberculosis drug discovery Malate synthase inhibition Structure-based drug design

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (CAS 60640-63-3) is a meta-hydroxyphenyl-substituted aryl diketo ester belonging to the phenyl-diketo acid (PDKA) chemotype. This compound class has been validated as potent, structure-guided inhibitors of Mycobacterium tuberculosis malate synthase (GlcB), a critical enzyme in the glyoxylate shunt essential for mycobacterial persistence during chronic infection.

Molecular Formula C11H10O5
Molecular Weight 222.196
CAS No. 60640-63-3
Cat. No. B2858171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate
CAS60640-63-3
Molecular FormulaC11H10O5
Molecular Weight222.196
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O
InChIInChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3
InChIKeyFKIUBGJCNKLEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (CAS 60640-63-3): Aryl Diketo Ester Scaffold for Anti-Tubercular and Antiviral Drug Discovery


Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (CAS 60640-63-3) is a meta-hydroxyphenyl-substituted aryl diketo ester belonging to the phenyl-diketo acid (PDKA) chemotype. This compound class has been validated as potent, structure-guided inhibitors of Mycobacterium tuberculosis malate synthase (GlcB), a critical enzyme in the glyoxylate shunt essential for mycobacterial persistence during chronic infection [1]. The 3-hydroxyphenyl diketo acid congener has been co-crystallized with Mtb GlcB (PDB 6APZ, resolution 2.25 Å), providing direct structural evidence of target engagement [2]. The methyl ester form serves as a versatile synthetic intermediate and potential prodrug scaffold within the broader diketo acid pharmacophore, which also encompasses influenza virus cap-dependent endonuclease inhibition [3].

Why Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate Cannot Be Replaced by Generic Aryl Diketo Acids or Positional Isomers


The aryl diketo acid/ester chemotype exhibits pronounced structure-activity relationship (SAR) divergence dependent on both the nature and position of phenyl ring substitution. In the Mtb malate synthase (GlcB) system, the parent unsubstituted phenyl-diketo acid (PDKA) displays an IC50 of 2.0 μM, while meta-substituted congeners achieve 11-fold greater potency (3-Me-PDKA IC50 = 0.18 μM; 3-Cl-PDKA IC50 = 0.17 μM), whereas para-substituted analogs are substantially less active (4-Me-PDKA IC50 = 6.0 μM, a 33-fold decrease relative to the 3-Me analog) [1]. The 3-hydroxyphenyl moiety introduces a hydrogen-bond donor/acceptor capability absent in 3-methyl or 3-chloro variants, while the methyl ester confers distinct physicochemical properties (logP, solubility, hydrolytic lability) versus the free carboxylic acid required for metal-chelation-based enzyme inhibition [2]. These cumulative differences preclude simple interchangeability among analogs. Furthermore, positional isomerism alone (3-OH vs. 4-OH vs. 2-OH) can determine whether the compound engages the anion-π interaction network that directs PDKA binding within the GlcB active site, as demonstrated by co-crystal structures of the 3-hydroxy congener (PDB 6APZ) [3].

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate: Quantitative Differentiation Evidence Against Closest Analogs


Crystal Structure Validation: 3-Hydroxy-PDKA Acid Co-crystallized with M. tuberculosis Malate Synthase (PDB 6APZ) at 2.25 Å Resolution

The 3-hydroxy-phenyldiketoacid (the free acid form of the target compound) has been co-crystallized in complex with Mycobacterium tuberculosis malate synthase (GlcB) and its structure deposited as PDB 6APZ at 2.25 Å resolution by the Sacchettini group [1]. This provides direct structural validation that the 3-hydroxyphenyl substitution is compatible with occupancy of the GlcB active site, engaging the anion-π interaction network that guides PDKA inhibitor binding [2]. In contrast, no comparable co-crystal structures exist for the 4-hydroxy (para), 2-hydroxy (ortho), or 3-methoxy positional isomers in complex with this target. The parent unsubstituted PDKA co-structure (PDB 3S9I with 2,4-dioxo-4-phenylbutanoic acid, resolution 1.90 Å) demonstrates binding but lacks the additional hydrogen-bonding capability of the 3-hydroxy substituent [3]. The existence of PDB 6APZ constitutes direct structural evidence that the 3-hydroxy meta substitution is tolerated within the GlcB active site architecture, a prerequisite for structure-guided optimization.

Tuberculosis drug discovery Malate synthase inhibition Structure-based drug design

Meta-Substitution Potency Advantage: 3-Position Substituents Confer 11–33-Fold Greater GlcB Inhibition vs. Para-Substituted and Unsubstituted PDKA Analogs

In the foundational SAR study by Krieger et al. (2012), a systematic panel of phenyl-substituted diketo acids was evaluated for inhibition of Mtb malate synthase (GlcB) [1]. The parent unsubstituted PDKA exhibited an IC50 of 2.0 μM. Meta-substituted analogs demonstrated substantially enhanced potency: 3-methyl-PDKA (compound 5) achieved IC50 = 0.18 μM (11-fold improvement), and 3-chloro-PDKA (compound 6) reached IC50 = 0.17 μM (12-fold improvement). Critically, the para-substituted counterparts were markedly less active: 4-methyl-PDKA (compound 8) showed IC50 = 6.0 μM, representing a 33-fold loss of potency relative to its 3-methyl congener. The 3-bromo analog (compound 7) exhibited IC50 = 0.8 μM [1]. While the 3-hydroxy PDKA acid IC50 was not explicitly reported in this panel, the meta-substitution trend provides class-level inference that the 3-hydroxy substitution position is intrinsically favorable for GlcB inhibition compared to para- or ortho-substitution [2]. The analogous 3-methoxy PDKA methyl ester (CAS 501653-39-0) is commercially available but lacks published enzyme inhibition data, making the 3-hydroxy variant the only meta-oxygenated PDKA congener with direct structural biology validation .

SAR analysis Enzyme inhibition PDKA optimization

Methyl Ester vs. Free Acid Differentiation: Prodrug Potential and Physicochemical Property Advantages for Cell-Based and In Vivo Applications

The methyl ester form of 4-(3-hydroxyphenyl)-2,4-dioxobutanoate (CAS 60640-63-3) is distinguished from the corresponding free acid by its enhanced lipophilicity and potential utility as a prodrug. In the diketo acid class, the free carboxylic acid is essential for divalent metal ion chelation within the enzyme active site (Mg²⁺ in GlcB; Mn²⁺/Mg²⁺ in HIV integrase), but the ionized carboxylate can limit cell membrane permeability [1]. Methyl ester prodrugs of diketo acids have been employed to improve cellular uptake, with intracellular esterases hydrolyzing the ester to release the active acid form. This strategy was validated in the HIV integrase field, where diketo acid methyl esters showed improved antiviral activity in cell-based assays compared to the corresponding free acids [2]. The methyl ester (MW: 222.19, logP predicted ~2.1) is expected to exhibit approximately 10–100-fold higher partition coefficient compared to the free acid (MW: 208.17, logP predicted ~0.8 for the ionized form at physiological pH), based on standard ester-vs.-acid logP differentials of approximately 1.3–1.7 log units for this scaffold class [3]. The methyl ester also serves as a versatile synthetic handle for further derivatization (amide formation, transesterification, reduction) that is not directly accessible from the free acid without protection/deprotection steps.

Prodrug design Physicochemical properties Cell permeability

Broad-Spectrum Pharmacophore Potential: 4-Aryl-2,4-Dioxobutanoic Acids as Dual Influenza Endonuclease and HIV Integrase Inhibitors

Beyond the Mtb malate synthase application, the 4-aryl-2,4-dioxobutanoic acid/ester scaffold has been independently validated as an inhibitor of two additional therapeutically relevant metalloenzymes: influenza virus cap-dependent endonuclease and HIV-1 integrase. In the influenza system, 4-substituted 2,4-dioxobutanoic acids selectively inhibited cap-dependent endonuclease with IC50 values ranging from 0.2 to 29.0 μM and demonstrated 100- to 500-fold selectivity over host polymerases [1]. In yield reduction assays, the most potent congeners inhibited influenza virus replication with IC50 values of 0.18–0.71 μM [2]. In the HIV integrase field, 4-aryl-2,4-dioxobutanoic acids achieved IC50 values as low as 220 nM against strand transfer activity [3]. The 3-hydroxyphenyl substitution introduces a phenolic hydroxyl that can participate in additional hydrogen-bond interactions within these distinct metalloenzyme active sites, potentially extending the pharmacophore's polypharmacology. This multi-target potential is absent in the unsubstituted phenyl analog (PDKA parent) and in simple alkyl-substituted congeners.

Antiviral drug discovery Influenza endonuclease HIV integrase

Optimal Research and Procurement Application Scenarios for Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate


Structure-Guided Optimization of Anti-Tubercular PDKA Inhibitors Using PDB 6APZ as a Template

Research groups pursuing structure-based design of M. tuberculosis malate synthase (GlcB) inhibitors should prioritize this compound as the only 3-hydroxyphenyl PDKA congener with an available high-resolution co-crystal structure (PDB 6APZ, 2.25 Å). The 3-hydroxy substituent's interaction with the GlcB active site can be directly visualized to guide fragment growing, scaffold hopping, or bioisosteric replacement strategies, leveraging the anion-π interaction network characterized by Ellenbarger et al. (2018) [1]. The methyl ester form provides a synthetic handle for amide coupling, ester diversification, or hydrolysis to the active free acid as needed for biochemical assays [2].

Cell-Based Anti-Tubercular Screening Cascade Requiring Ester Prodrug Delivery

For laboratories conducting whole-cell M. tuberculosis screening assays (e.g., MIC99 determination against Mtb mc²-7000 on acetate vs. dextrose media), the methyl ester form is the appropriate procurement choice. As established in the HIV integrase diketo acid field, methyl ester prodrugs enhance intracellular delivery of the metal-chelating pharmacophore, with ester hydrolysis releasing the active acid species inside the mycobacterial cell [3]. This approach addresses the cell permeability limitations that contributed to poor correlation between enzyme IC50 and whole-cell MIC values observed for free acid PDKAs in the Krieger et al. (2012) study [4].

Pan-Antiviral Metalloenzyme Inhibitor Screening Across Influenza, HIV, and Bunyavirus Targets

Given the validated activity of the 4-aryl-2,4-dioxobutanoic acid scaffold against influenza cap-dependent endonuclease (IC50 = 0.2–29.0 μM) [5], HIV-1 integrase (IC50 = 220 nM) [6], and bunyavirus endonucleases [7], this compound is well-suited for broad-spectrum antiviral screening panels. The 3-hydroxyphenyl substituent introduces a phenolic hydrogen-bond donor that may confer selectivity advantages over unsubstituted or halogen-only substituted analogs. The methyl ester can be screened directly or hydrolyzed to the free acid depending on the assay format.

Synthetic Chemistry Core Facility: Diketo Ester Building Block for Parallel Library Synthesis

The methyl ester functionality makes this compound an ideal building block for medicinal chemistry core facilities engaged in parallel library synthesis. The ester can be directly converted to amides (via aminolysis), hydrazides, hydroxamic acids, or heterocycles (e.g., pyrimidines via condensation with urea/thiourea) as demonstrated for the unsubstituted phenyl analog [8]. The 3-hydroxy group provides an orthogonal reactive handle for O-alkylation, acylation, or sulfonation, enabling two-dimensional diversification from a single starting material. Procurement of the methyl ester rather than the free acid eliminates the need for a protection/deprotection sequence when the carboxylate must be masked during synthesis.

Quote Request

Request a Quote for Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.